5-Chloro-2,6-difluoropyridine-3,4-diamine is a fluorinated aromatic compound characterized by the presence of chlorine and fluorine substituents on a pyridine ring, along with two amino groups. Its molecular formula is and it has a molecular weight of approximately 145.11 g/mol. This compound is significant in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries due to its unique structural properties and biological activity.
5-Chloro-2,6-difluoropyridine-3,4-diamine belongs to the class of heterocyclic compounds, specifically pyridine derivatives. It is classified as a fluorinated compound due to the presence of fluorine atoms in its structure. This classification is essential for understanding its chemical behavior and potential applications.
The synthesis of 5-Chloro-2,6-difluoropyridine-3,4-diamine typically involves multiple steps:
The synthesis requires precise temperature control and timing to ensure high yields and purity of the final product. For instance, maintaining a reaction temperature of 145°C for an initial period followed by an increase to 190°C is crucial for optimal results .
The molecular structure of 5-Chloro-2,6-difluoropyridine-3,4-diamine features:
This configuration contributes to its chemical reactivity and biological properties.
InChI=1S/C5H5ClF2N3/c6-3-1-4(7)5(8)9-2-3/h1-2
.5-Chloro-2,6-difluoropyridine-3,4-diamine participates in various chemical reactions typical for aromatic amines:
The presence of fluorine enhances the compound's stability and reactivity in certain conditions, making it suitable for further functionalization in organic synthesis .
The mechanism of action for 5-Chloro-2,6-difluoropyridine-3,4-diamine primarily revolves around its interactions with biological targets:
Research indicates that the fluorinated structure contributes to enhanced metabolic stability and bioavailability compared to non-fluorinated analogs.
5-Chloro-2,6-difluoropyridine-3,4-diamine has several applications:
CAS No.: 2322-77-2
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.:
CAS No.:
CAS No.: 668462-13-3